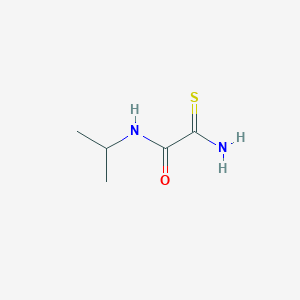

1-Carbamothioyl-N-(propan-2-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2OS |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-amino-N-propan-2-yl-2-sulfanylideneacetamide |

InChI |

InChI=1S/C5H10N2OS/c1-3(2)7-5(8)4(6)9/h3H,1-2H3,(H2,6,9)(H,7,8) |

InChI Key |

OBZLNEHDKGDRQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Carbamothioyl N Propan 2 Yl Formamide and Its Precursors

Direct Synthesis Strategies for 1-Carbamothioyl-N-(propan-2-yl)formamide

The direct construction of the this compound scaffold involves the formation of an N-acylthiourea linkage. This can be achieved through various established and emerging synthetic protocols.

Conventional Multistep Reaction Pathways

Conventional approaches to the synthesis of N-acylthioureas, such as this compound, typically involve a sequential, multistep process. A common pathway would likely involve the reaction of an acid chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate. This intermediate is then reacted with an amine, in this case, isopropylamine (B41738), to yield the final product. While this method is robust, it often requires the isolation of the reactive isothiocyanate intermediate, which can be sensitive to moisture and prone to decomposition.

Another established multistep route involves the reaction of an acid chloride with a primary amide, followed by treatment with a thiating agent like Lawesson's reagent. However, the specificity and yield of such reactions can be variable.

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methods are highly desirable. For the synthesis of N-acylthioureas, a one-pot approach could involve the in-situ generation of the acyl isothiocyanate. This can be achieved by reacting an acid chloride, such as formyl chloride (or a surrogate), with a thiocyanate salt in the presence of an amine. This circumvents the need to isolate the often-unstable isothiocyanate intermediate.

A representative one-pot synthesis of a related N-acylthiourea is the reaction between an acid chloride, ammonium (B1175870) thiocyanate, and an amine in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). This approach has been shown to be effective for a range of substrates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact. This can include the use of less hazardous solvents, atom-economical reactions, and catalytic methods. For instance, the use of a recyclable catalyst for the formation of the N-acylthiourea linkage would be a significant advancement.

Solvent selection is a key aspect of green chemistry. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents is an active area of research. Furthermore, catalyst-free or solvent-free reaction conditions are being explored to further enhance the environmental credentials of the synthesis.

Precursor Chemistry and Intermediate Generation for this compound

The availability and synthesis of key starting materials are fundamental to the successful production of this compound.

Synthesis of Key Starting Materials, including N-(propan-2-yl)formamide

N-(propan-2-yl)formamide, also known as N-isopropylformamide, is a key precursor. ontosight.ainih.gov This compound can be synthesized through several routes. One common method is the formylation of isopropylamine. This can be achieved using various formylating agents, such as formic acid or its esters (e.g., ethyl formate). The reaction of isopropylamine with formic acid, often with azeotropic removal of water, can produce N-(propan-2-yl)formamide in good yield.

Alternatively, catalytic methods for formamide (B127407) synthesis are being developed. For example, the reaction of an amine with carbon dioxide and a suitable reducing agent in the presence of a catalyst can provide a more sustainable route to formamides.

| Precursor Synthesis Method | Reagents | Typical Conditions |

| Formylation of Isopropylamine | Isopropylamine, Formic Acid | Reflux with azeotropic water removal |

| Formylation with Ethyl Formate (B1220265) | Isopropylamine, Ethyl Formate | Neat or in a suitable solvent, often with heating |

| Catalytic Formylation | Isopropylamine, CO2, Reducing Agent | Presence of a suitable catalyst, varied temperature and pressure |

Isolation and Characterization Methodologies for Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for understanding reaction mechanisms and optimizing conditions. In the synthesis of this compound, a key intermediate is the corresponding acyl isothiocyanate. Due to their reactivity, these intermediates are often generated and used in situ.

However, in some cases, they can be isolated and characterized using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic strong and broad isothiocyanate (-N=C=S) stretching band, typically observed around 2000-2100 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also provide structural confirmation.

The isolation of intermediates often requires careful chromatographic techniques, such as column chromatography on silica (B1680970) gel, performed at low temperatures to minimize decomposition. The stability of the intermediate will dictate the feasibility of its isolation.

| Intermediate | Characterization Technique | Key Spectroscopic Feature |

| Acyl Isothiocyanate | Infrared (IR) Spectroscopy | Strong, broad absorption at ~2000-2100 cm⁻¹ |

| Acyl Isothiocyanate | ¹³C NMR Spectroscopy | Signal for the -N=C=S carbon |

Catalytic Approaches in this compound Synthesis

The synthesis of N-acylthioureas, including this compound, typically involves a two-step process. The first step is the formation of a formyl isothiocyanate intermediate, and the second is the nucleophilic addition of isopropylamine. The formation of the key precursor, N-(propan-2-yl)formamide, is also a critical step where catalysis plays a significant role. Catalytic methods are employed to improve reaction efficiency, yield, and selectivity under milder conditions.

Homogeneous Catalysis

Homogeneous catalysis in the synthesis of N-acylthioureas and their formamide precursors involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Phase-transfer catalysts are particularly effective in the synthesis of the acylthiourea backbone. For the N-formylation of the amine precursor, various molecular catalysts have been investigated.

Phase-Transfer Catalysis: In the reaction between an acyl chloride and a thiocyanate salt to form the acyl isothiocyanate intermediate, the two reactants often have poor mutual solubility. A phase-transfer catalyst, such as Tetrabutylammonium (B224687) Bromide (TBAB), can facilitate the transport of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction occurs. This technique has been shown to significantly improve reaction yields. In a related synthesis of an N-acyl thiourea (B124793) derivative, the use of TBAB as a phase-transfer catalyst increased the product yield from 41% to 76%. mdpi.com

Organocatalysis for Formamide Precursors: The synthesis of the N-(propan-2-yl)formamide precursor from isopropylamine and a formyl source can be efficiently catalyzed by small organic molecules. Thiamine hydrochloride (Vitamin B1) has been used as a non-toxic, readily available catalyst for the formylation of amines with formic acid under solvent-free conditions at 80°C, resulting in excellent yields. nih.gov Imidazole has also been shown to promote the N-formylation of amines with formic acid. beilstein-journals.org

Acid Catalysis for Formamide Precursors: Lewis acids and Brønsted acids are effective catalysts for the N-formylation of amines. A co-catalyst system of borinic acid and acetic acid has been reported for the mild and efficient transamidation of amides with amines to produce a range of functionalized formamides. nih.gov Furthermore, simple Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel chloride (NiCl₂) have been used to catalyze the N-formylation of amines. nih.gov

| Catalyst | Reaction Step | Key Findings | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Isothiocyanate Formation | Acts as a phase-transfer catalyst, significantly increasing reaction yield (e.g., from 41% to 76%). | mdpi.com |

| Thiamine Hydrochloride (VB1) | N-Formylation of Amine | Cheap, stable, and non-toxic catalyst for solvent-free synthesis from amine and formic acid. | nih.gov |

| Borinic Acid / Acetic Acid | N-Formylation (Transamidation) | Co-catalyst system that operates under mild conditions with excellent yields. | nih.gov |

| Lewis Acids (FeCl₃, AlCl₃, NiCl₂) | N-Formylation of Amine | Effective catalysts for the N-formylation reaction. | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation and potential for recycling. These have been applied primarily to the synthesis of the formamide precursors.

Solid-Liquid Phase Transfer Catalysis: Polyethylene glycol (PEG-400) has been utilized as a solid-liquid phase transfer catalyst in the synthesis of substituted nicotinyl thiourea derivatives, demonstrating its utility in facilitating reactions involving solid and liquid phases under ultrasonic irradiation. uran.ua

Metal Oxide Catalysts: Nanoparticles of metal oxides such as magnesium oxide (MgO), zinc oxide (ZnO), and cerium oxide (CeO₂) have been reported as effective heterogeneous catalysts for the synthesis of formamides. nih.gov Their high surface area and catalytic sites promote the N-formylation of amines.

Supported Metal Catalysts: Copper-based catalysts supported on zeolites (e.g., Cu/5A) have been used for the sustainable synthesis of formamides from amines using glycerol (B35011) derivatives as a carbonyl source. The introduction of a second metal, such as Zirconium(IV), can further enhance catalytic activity. researchgate.net

| Catalyst | Reaction Step | Key Findings | Reference |

|---|---|---|---|

| Polyethylene Glycol (PEG-400) | Isothiocyanate Formation | Functions as a solid-liquid phase transfer catalyst, often used with ultrasonic irradiation. | uran.ua |

| Nano Metal Oxides (MgO, ZnO, CeO₂) | N-Formylation of Amine | Reusable solid catalysts that provide high surface area for the reaction. | nih.gov |

| Cu/Zeolite 5A | N-Formylation of Amine | Enables sustainable synthesis using alternative carbonyl sources like glycerol derivatives. | researchgate.net |

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations, offering high specificity and mild reaction conditions. While the direct enzymatic synthesis of the N-acylthiourea linkage is not widely reported, biocatalytic methods for the synthesis of the N-(propan-2-yl)formamide precursor have been explored.

Research has identified an enzyme, N-substituted formamide deformylase, which typically catalyzes the hydrolysis of N-substituted formamides. asm.org However, it was discovered that this enzyme can also catalyze the reverse reaction—the synthesis of N-substituted carboxamides from an amine and a corresponding acid. asm.org Specifically, the enzyme can synthesize N-benzylformamide from benzylamine (B48309) and formate. This enzymatic synthesis proceeds effectively only at high substrate concentrations and is believed to follow an ordered bi-bi mechanism, where formate binds to the enzyme's active site first, followed by the amine. asm.org This discovery opens a potential biocatalytic route for the synthesis of the N-(propan-2-yl)formamide precursor under environmentally benign conditions. asm.org

Purification and Isolation Methodologies for this compound

The purification and isolation of the final product are critical steps to ensure high purity for subsequent structural elucidation and analysis. The methodologies for N-acylthioureas typically involve crystallization and chromatographic techniques.

Recrystallization: This is a primary and widely used technique for the purification of solid N-acylthiourea derivatives. The crude product obtained after synthesis is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. One study specifically reports the purification of a crude N-acylthiourea derivative by crystallization from 2-propanol. nih.gov Common solvent systems for the recrystallization of organic compounds include single solvents like ethanol (B145695) or two-solvent mixtures such as n-hexane/ethyl acetate (B1210297) and n-hexane/acetone. rochester.edureddit.com The choice of solvent is crucial and depends on the solubility characteristics of the compound and its impurities. mt.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique used for the purification and purity assessment of N-acylthiourea compounds. nih.govnih.gov A routine quality control method has been developed and validated for certain N-acylthiourea derivatives using RP-HPLC. mdpi.comresearchgate.net The method typically employs a C18 stationary phase column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate). mdpi.com Validation studies have demonstrated high precision and accuracy, often within 98-102%, and good recovery yields, confirming the suitability of RP-HPLC for quantitative analysis and purification. nih.govresearchgate.net

Structural and Purity Confirmation: Following purification, the identity and purity of the isolated this compound are confirmed using a suite of analytical methods. These include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). mdpi.comnih.gov

| Methodology | Purpose | Typical Conditions / Key Metrics | Reference |

|---|---|---|---|

| Recrystallization | Primary Purification | Solvents: 2-Propanol, Ethanol, n-Hexane/Acetone. Relies on differential solubility at different temperatures. | nih.govrochester.edu |

| RP-HPLC | Final Purification & Purity Analysis | Stationary Phase: C18 Column. Mobile Phase: Acetonitrile/Aqueous Buffer. | mdpi.comnih.gov |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure. | nih.gov |

| FTIR Spectroscopy | Functional Group Identification | Identifies characteristic vibrations of C=O, C=S, and N-H bonds. | mdpi.com |

| Mass Spectrometry | Molecular Weight Confirmation | Determines the mass-to-charge ratio of the compound. | nih.gov |

Reaction Mechanisms and Chemical Transformations of 1 Carbamothioyl N Propan 2 Yl Formamide

Fundamental Reactivity Patterns of the Thioamide Moiety in 1-Carbamothioyl-N-(propan-2-yl)formamide

The thioamide group, -C(=S)N<, is a structural analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly influences the electronic properties and reactivity of the functional group. Thioamides are more reactive than their amide counterparts with both nucleophiles and electrophiles. The carbon-sulfur double bond is weaker and more polarizable than a carbon-oxygen double bond, and the larger size of the sulfur atom plays a crucial role in its chemical behavior. nih.gov

The thioamide moiety in this compound exhibits dual reactivity, functioning as both a nucleophile and an electrophile.

Nucleophilic Character : The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center. It can react with various electrophiles, such as alkyl halides. This S-alkylation leads to the formation of thioimidate intermediates, which are themselves valuable for further synthetic transformations. wikipedia.org The high nucleophilicity associated with the sulfur atom makes it a key participant in many cyclization reactions. tandfonline.com

Electrophilic Character : The thiocarbonyl carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This allows it to be attacked by a wide range of nucleophiles. This electrophilicity is fundamental to addition reactions and is a critical aspect of cyclization pathways where an intramolecular nucleophile attacks this carbon. The high electrophilicity of the carbon atom makes thioamides and their precursors important precursors for various target molecules. tandfonline.com

Like other primary and secondary thioamides, this compound can exist in tautomeric forms as a result of amino-imino equilibria. The two primary tautomers are the thioamide (amino) form and the thioimidic acid (imino) form.

Theoretical and experimental studies on simple thioamides, such as thioformamide, indicate that the amino tautomer is thermodynamically more stable than the imino tautomer in both the gas phase and in solution. nih.gov Therefore, this compound is expected to exist predominantly in the thioamide form under normal conditions. This equilibrium is crucial as the less stable imino tautomer, although present in small concentrations, can be the reactive species in certain chemical transformations.

Table 1: Tautomeric Forms of the Thioamide Moiety

| Tautomeric Form | Structure | Predominance |

|---|---|---|

| Thioamide (Amino) | R-C(=S)-NHR' | Major Isomer |

Derivatization Strategies for this compound

The versatile reactivity of the thioamide group allows for numerous derivatization strategies, enabling the modification of the molecule's structure and properties.

The nitrogen atoms within the this compound structure are nucleophilic and can undergo alkylation and acylation reactions. N-alkylation has been described for similar structures under mild conditions using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in a solvent such as dimethylformamide (DMF). researchgate.net Acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions provide a straightforward route to modify the substitution pattern on the nitrogen atoms, which can be used to tune the molecule's properties or to introduce functional handles for further reactions.

The transformation of the thiocarbonyl group into a carbonyl group is a significant reaction in organic synthesis. This conversion can be achieved through several methods, generally involving oxidation or hydrolysis facilitated by thiophilic reagents.

One effective method involves the use of an oxidizing agent. For example, potassium permanganate (B83412) supported on acidified wet silica (B1680970) has been shown to convert a range of thioamides to their corresponding amides in high yields under solvent-free conditions. tandfonline.com This method is advantageous due to its mildness, short reaction times, and the heterogeneous nature of the reagent. tandfonline.com Another common approach is hydrolysis catalyzed by salts of soft metals that have a high affinity for sulfur, such as mercury(II) or silver(I) salts. wikipedia.orgknowpia.com The reaction proceeds by coordination of the metal ion to the sulfur atom, which activates the thiocarbonyl carbon toward nucleophilic attack by water.

Table 2: Selected Reagents for Thioamide-to-Amide Conversion

| Reagent/Method | Conditions | Advantages |

|---|---|---|

| KMnO₄ / Acidified wet SiO₂ | Solid phase, grinding | Mild, rapid, high yield, solvent-free tandfonline.com |

| Hg(II) or Ag(I) salts | Aqueous solution | Effective for hydrolysis wikipedia.orgknowpia.com |

This compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The thioamide moiety can act as a C-S or N-C-S building block in annulation reactions. The high nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon are key to these transformations.

By reacting with appropriate bifunctional electrophiles, the thioamide can be cyclized into various five- and six-membered heterocycles. For instance:

Thiazoles : Reaction with α-haloketones is a classic method for synthesizing thiazole (B1198619) rings.

Pyrimidines and Triazines : The N-C-S backbone can be incorporated into six-membered rings like pyrimidines or triazines through condensation reactions with suitable three-carbon or nitrogen-containing synthons. acs.orgnih.gov

Tetrazoles : Thioamides can be converted to 5-amino-tetrazole derivatives by reacting with sodium azide (B81097) and mercuric chloride, a process that involves the formation of a carbodiimide (B86325) intermediate followed by cyclization with the azide. beilstein-journals.org

These cyclization strategies highlight the utility of this compound as a versatile starting material in medicinal and materials chemistry for creating complex molecular architectures. tandfonline.commdpi.com

Table 3: Examples of Heterocycles Synthesized from Thioamide Precursors

| Heterocycle Class | Typical Reagents | Reference |

|---|---|---|

| Thiazoles | α-Haloketones | tandfonline.com |

| Pyrimidines | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | acs.orgnih.gov |

| Triazines | Amidines, Guanidines | acs.org |

Coordination Chemistry of this compound

The coordination chemistry of N-acylthioureas, including this compound, is extensive due to their versatile ligating abilities. These compounds can form stable complexes with a wide range of transition metal ions. nih.govresearchgate.net

This compound possesses several potential donor sites: the formyl oxygen atom, the thioamide sulfur atom, and the nitrogen atoms. This multiplicity of binding sites allows for various coordination modes. The most common modes observed for N-acylthioureas are as a bidentate ligand, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation), or as a monodentate ligand, typically through the sulfur atom. researchgate.netacs.org

The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the ligand. For instance, with d8 metal ions like Pt(II) and Pd(II), N,N-dialkyl-N'-acylthioureas tend to coordinate in a cis bidentate S,O manner after deprotonation. researchgate.net In contrast, N-alkyl-N'-acylthioureas often coordinate solely through the sulfur atom, similar to simple thioureas. researchgate.net The presence of the isopropyl group on the formamide (B127407) nitrogen in this compound can influence the steric hindrance around the coordination sphere.

The coordination can lead to the formation of various geometries, including square planar, tetrahedral, and octahedral complexes, depending on the metal ion and the stoichiometry of the complex. nih.govuobasrah.edu.iq For example, copper(II) and nickel(II) complexes with N,N-dialkyl-N'-acylthioureas often exhibit square-planar geometry with the ligand coordinating in a cis-configuration through the oxygen and sulfur atoms. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Typical Metal Ions |

| Monodentate | S | Pt(II), Pd(II), Ru(II), Rh(III), Ir(III) researchgate.nettandfonline.com |

| Bidentate (Chelating) | O, S | Pt(II), Pd(II), Cu(II), Ni(II) nih.govresearchgate.net |

| Bidentate (Bridging) | S | Can occur in polynuclear complexes |

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants, with common choices including ethanol (B145695), methanol, acetonitrile (B52724), and acetone (B3395972). nih.govuni-goettingen.de The stoichiometry of the reactants is controlled to obtain the desired metal-to-ligand ratio in the final complex.

Characterization of the resulting metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is generally employed:

Elemental Analysis (C, H, N, S): Provides the empirical formula of the complex, which helps in confirming the stoichiometry.

Molar Conductivity Measurements: Used to determine the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: Provides information about the electronic configuration and geometry of the metal center in paramagnetic complexes.

Infrared (IR) Spectroscopy: Crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O and C=S groups upon complexation indicate their involvement in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination.

Electronic (UV-Vis) Spectroscopy: Gives insights into the electronic transitions within the complex and helps in determining the coordination geometry of the metal ion.

Spectroscopic techniques are fundamental in elucidating the coordination modes of this compound in its metal complexes.

Infrared (IR) Spectroscopy: In the free ligand, the C=O stretching vibration appears at a characteristic frequency. Upon coordination through the oxygen atom, this band is expected to shift to a lower frequency (redshift) due to the weakening of the C=O bond. Similarly, the C=S stretching vibration will also shift upon coordination through the sulfur atom. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-S bonds. nih.gov

NMR Spectroscopy: Changes in the chemical shifts of the N-H protons and the protons of the isopropyl group in the ¹H NMR spectrum upon complexation can provide evidence for coordination. In the ¹³C NMR spectrum, the signals for the carbonyl and thiocarbonyl carbons are particularly informative, as their chemical shifts are sensitive to the coordination environment. nih.gov

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Functional Group | Expected Shift Upon Coordination |

| Infrared (IR) | C=O | Redshift (lower frequency) |

| Infrared (IR) | C=S | Shift (typically to lower frequency) |

| ¹H NMR | N-H | Downfield or upfield shift |

| ¹³C NMR | C=O | Downfield or upfield shift |

| ¹³C NMR | C=S | Downfield shift |

Computational Analysis: Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. These calculations can be used to:

Optimize the geometry of the ligand and its metal complexes.

Predict the vibrational frequencies and compare them with experimental IR spectra to confirm coordination modes.

Calculate NMR chemical shifts to aid in the assignment of experimental spectra.

Analyze the electronic structure and bonding between the metal and the ligand. mdpi.com

Determine the relative stabilities of different possible isomers and coordination modes.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily associated with the thiourea (B124793) moiety. The sulfur atom in the thiocarbonyl group is susceptible to oxidation.

The oxidation of thiourea and its derivatives can lead to various products depending on the oxidant and the reaction conditions. researchgate.net A common oxidation product is the corresponding formamidine (B1211174) disulfide, which is formed through a two-electron oxidation process. 911metallurgist.comrudn.ru This reaction is often reversible.

2 R-NH-C(=S)-NH-R' → [R-NH-C(=NH)-S-S-C(=NH)-NH-R']²⁺ + 2e⁻

Further oxidation can lead to the formation of sulfur oxides and eventually sulfate (B86663) ions. 911metallurgist.com Oxidants such as hydrogen peroxide, ferric ions, and ozone have been used to study the oxidation of thiourea. 911metallurgist.com

The redox behavior of this compound and its metal complexes can be investigated using electrochemical techniques such as cyclic voltammetry (CV) . CV can be used to determine the redox potentials of the compound and to study the mechanism of its electron transfer reactions. researchgate.net The presence of the metal center in a complex can significantly alter the redox properties of the ligand. Thiourea has also been used as a catalytic redox-active additive in supercapacitors, highlighting its role in electron transfer processes. rsc.org

Theoretical and Computational Studies of 1 Carbamothioyl N Propan 2 Yl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no specific information available in the searched literature regarding quantum chemical calculations for 1-Carbamothioyl-N-(propan-2-yl)formamide.

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory to this compound were found in the provided search results.

Ab Initio Methods

Information regarding the use of ab initio methods for studying this compound is not available in the searched literature.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

A specific molecular orbital analysis, including HOMO-LUMO data, for this compound is not present in the available search results.

Conformational Analysis and Energy Landscapes through Computational Modeling

There are no specific conformational analyses or energy landscape studies for this compound in the provided literature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics simulation studies focusing on the solvent effects and intermolecular interactions of this compound were found in the search results.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. researchgate.net Methods based on Density Functional Theory (DFT) are particularly prevalent for their balance of accuracy and computational cost. nih.gov For a molecule like this compound, these methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is typically performed using DFT calculations, for instance, with the B3LYP functional and a basis set such as 6-311+G(d,p). This process begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

The predicted vibrational frequencies correspond to the fundamental modes of molecular vibration, including stretching, bending, and torsional motions of the bonds. For this compound, key vibrational modes would include N-H, C=O, and C=S stretching, as well as vibrations associated with the isopropyl group. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.

The results of such a calculation would typically be presented in a table format, as illustrated below.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table is a template demonstrating how calculated data would be presented. The values are not actual calculated results.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|---|

| ν1 | 3500 | 3360 | 50.1 | N-H asymmetric stretch (NH₂) |

| ν2 | 3400 | 3264 | 45.8 | N-H symmetric stretch (NH₂) |

| ν3 | 2980 | 2861 | 25.3 | C-H stretch (isopropyl) |

| ν4 | 1700 | 1632 | 150.2 | C=O stretch (amide I) |

| ν5 | 1550 | 1488 | 80.5 | N-H bend (amide II) |

| ν6 | 1300 | 1248 | 110.7 | C=S stretch |

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculations are performed on the previously optimized molecular geometry. This method computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Solvent effects are crucial for accurate NMR predictions and can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov The predicted chemical shifts help in the assignment of experimental NMR signals to specific atoms within the molecule.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound This table is a template demonstrating how calculated data would be presented. The values are not actual calculated results.

| Atom Type | Atom Label | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|---|

| ¹³C | C=O (Formamide) | 165.5 | 160-170 |

| ¹³C | C=S (Thiourea) | 182.1 | 180-190 |

| ¹³C | CH (isopropyl) | 48.3 | 45-55 |

| ¹³C | CH₃ (isopropyl) | 22.5 | 20-25 |

| ¹H | NH₂ | 8.5, 7.9 | 7.5-9.0 |

| ¹H | NH (Formamide) | 9.2 | 8.5-9.5 |

| ¹H | CH (isopropyl) | 4.1 | 3.8-4.5 |

| ¹H | CH₃ (isopropyl) | 1.2 | 1.0-1.3 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions. These calculations can predict the absorption maxima (λ_max) in the UV-Vis spectrum. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these transitions (e.g., π→π* or n→π*). Such studies are also typically performed using a solvation model to better replicate experimental conditions.

Emerging Applications and Advanced Functional Materials Incorporating 1 Carbamothioyl N Propan 2 Yl Formamide Motifs

Role of 1-Carbamothioyl-N-(propan-2-yl)formamide in Catalyst Design

The inherent electronic and structural properties of the acylthiourea backbone are highly conducive to catalyst design, functioning effectively in both metal-free organocatalysis and as a supporting ligand in metal-catalyzed reactions.

Thiourea (B124793) derivatives have emerged as a powerful class of organocatalysts, primarily functioning through hydrogen-bond donation. nih.govwikipedia.org Unlike catalysts that form covalent bonds with substrates, thioureas activate electrophiles by forming specific, non-covalent double hydrogen bonds, effectively lowering the energy of the transition state. rsc.orgnih.gov This mode of action mimics aspects of enzyme catalysis and offers a metal-free, environmentally benign approach to asymmetric synthesis. wikipedia.orgnih.gov

The catalytic activity of compounds like this compound stems directly from the acylthiourea core. The two N-H protons of the thiourea moiety are sufficiently acidic to act as potent hydrogen-bond donors. nih.gov This allows the molecule to simultaneously engage with an electrophilic substrate at two points, enhancing its reactivity and, in the case of chiral derivatives, controlling the stereochemical outcome of the reaction. rsc.orgrsc.org Bifunctional thiourea catalysts, which incorporate a Lewis base (like an amine) alongside the hydrogen-bonding thiourea group, are particularly effective as they can activate both the nucleophile and the electrophile in a concerted fashion. nih.govrsc.org Acylthioureas are recognized as valuable building blocks for organocatalysts, finding use in a variety of chemical transformations. nih.govrsc.org

Table 1: Key Molecular Features of this compound for Organocatalysis

| Feature | Description | Role in Catalysis |

| Thiourea Core | The central -NH-C(S)-NH- functional group. | Provides two acidic N-H protons for double hydrogen-bond donation. nih.gov |

| Acyl Group | The formyl group, -C(O)H, attached to a nitrogen atom. | Modulates the electronic properties and acidity of the N-H protons. |

| Hydrogen-Bonding | Acts as a weak Lewis acid through non-covalent interactions. | Activates electrophilic substrates and stabilizes transition states. wikipedia.orgrsc.org |

The N-acylthiourea framework of this compound is an exceptional ligand scaffold for coordinating with a wide range of transition metals, including palladium, platinum, ruthenium, and nickel. nih.govrsc.orgresearchgate.net The presence of both a hard donor atom (the carbonyl oxygen) and a soft donor atom (the thiocarbonyl sulfur) provides significant coordination flexibility. rsc.orgresearchgate.net

This versatility allows acylthiourea ligands to adopt various coordination modes, which can be tailored by modifying reaction conditions. acs.org The most common modes are:

Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom. acs.orgacs.org This has been observed for the first time in certain ruthenium complexes. researchgate.net

Bidentate S,O-Coordination: The ligand deprotonates and chelates to the metal center through both the sulfur and oxygen atoms, forming a stable six-membered ring. acs.org

This adaptability makes acylthiourea derivatives highly valuable in the design of metal complexes for catalysis. nih.gov For instance, ruthenium(II) complexes bearing acylthiourea ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones. nih.govresearchgate.net Similarly, palladium(II) complexes have been successfully employed as catalysts in Suzuki C-C coupling reactions. bohrium.com The ability to fine-tune the steric and electronic properties of the ligand by altering the substituents (such as the propan-2-yl group) allows for the optimization of catalyst performance for specific applications. nih.gov

Supramolecular Chemistry and Host-Guest Interactions with this compound Derivatives

Supramolecular chemistry relies on weak, non-covalent interactions to direct the spontaneous organization of molecules into larger, well-defined architectures. The acylthiourea motif is an excellent building block for supramolecular assembly due to its strong and directional hydrogen-bonding capabilities.

The structure of this compound contains specific hydrogen-bond donor and acceptor sites that predictably guide its self-assembly. The two N-H groups serve as hydrogen-bond donors, while the carbonyl oxygen (C=O) and thiocarbonyl sulfur (C=S) atoms act as acceptors. nih.govnih.gov

Crystal structure analyses of numerous acylthiourea derivatives reveal common and robust hydrogen-bonding patterns:

Intramolecular N-H···O Bond: An internal hydrogen bond often forms between the N-H proton adjacent to the acyl group and the carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, often designated as an S(6) motif, which results in a planar conformation of the central C(O)NHC(S) fragment. nih.gov

Intermolecular N-H···S Bonds: The second N-H proton is typically involved in intermolecular hydrogen bonding with the sulfur atom of a neighboring molecule. This interaction is highly prevalent and leads to the formation of centrosymmetric dimers, characterized by a distinctive R₂²(8) ring motif. nih.govmersin.edu.tr

Table 2: Potential Hydrogen-Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Intramolecular | N-H (amide) | C=O (carbonyl) | S(6) pseudo-ring |

| Intermolecular | N-H (thiourea) | C=S (thiocarbonyl) | R₂²(8) dimer |

| Intermolecular | N-H | C=O | Chain / Sheet |

| Intermolecular | C-H | O, S, or π-system | Crystal packing stabilization |

The process of molecular self-assembly, driven by the highly specific hydrogen-bonding codes embedded within molecules like this compound, represents a powerful "bottom-up" approach to materials fabrication. nih.gov By designing molecules with specific interaction sites, it is possible to program them to spontaneously form complex and functional nanostructures. nih.gov

The predictable formation of dimers and chains from acylthiourea building blocks can be exploited to create a variety of materials. For example, linking two acylurea units with a flexible spacer has been shown to produce two-dimensional supramolecular structures with flat surfaces. nih.gov This strategy allows for the fabrication of well-ordered molecular layers and thin films. The fidelity and stability of these hydrogen-bonded assemblies are remarkably high, enabling the construction of discrete nanoscale objects and extended polymeric networks. nih.gov Control over solvent and temperature can further influence the assembly process, allowing for the selection of different supramolecular outcomes from the same molecular precursor.

Advanced Materials Science Applications

The versatile chemical properties of this compound and its derivatives open pathways to several advanced materials science applications. A particularly promising area is their use as precursors for the fabrication of semiconductor thin films.

Metal complexes formed with N,N-disubstituted-N′-acylthiourea ligands can serve as single-source precursors (SSPs) for the deposition of transition metal sulfide (B99878) thin films. rsc.orgnih.gov In this method, a complex containing both the metal and sulfur source is synthesized and then thermally decomposed. Techniques such as Aerosol Assisted Chemical Vapor Deposition (AACVD) are well-suited for these precursors, allowing for the formation of high-quality metal sulfide (e.g., NiS, CoS, ZnS) films at controlled temperatures. rsc.orgnih.gov These materials are critical components in a wide range of energy and photonic applications, including solar cells and electrocatalysts. nih.gov

Furthermore, the strong binding affinity of the acylthiourea moiety for various metal ions makes these compounds candidates for use as chemosensors or in materials for environmental remediation. rsc.orgresearchgate.net The ability to form stable complexes with heavy metals suggests potential applications in detecting or extracting these ions from aqueous solutions. researchgate.net

Functional Polymer Synthesis Incorporating Thioamide Units

The incorporation of thioamide functionalities into polymer backbones represents a promising strategy for creating materials with unique properties. While specific research on the use of this compound in polymer synthesis is not extensively documented, the broader field of polythioamide synthesis provides a framework for its potential applications.

Thioamides can be introduced into polymers to enhance their thermal stability, alter their solubility, and provide sites for metal ion coordination. researchgate.netacs.orggoogle.com For instance, a novel polymer of intrinsic microporosity, thioamide-PIM-1, was synthesized by the post-modification of a nitrile-containing polymer using a thionating agent. researchgate.netacs.org This modification, which converted nitrile groups to thioamide groups, resulted in a polymer with altered solubility characteristics, making it soluble in polar aprotic solvents like THF, DMF, and DMSO. researchgate.netacs.org Such changes in solubility are crucial for the processing and fabrication of polymer membranes and other materials.

The synthesis of poly(amide-thioamide) polymers has also been explored through multicomponent polymerization reactions involving elemental sulfur, a difunctional amine monomer, and maleic anhydride. google.com This approach allows for the creation of polymers with both amide and thioamide linkages, offering a combination of properties from both functional groups. The presence of the thioamide unit can be leveraged for applications in optoelectronics and metal ion adsorption. google.com Given the reactivity of the thioamide group, it is conceivable that this compound could serve as a monomer or a modifying agent in the synthesis of functional polymers with tailored properties.

Sensor Development Methodologies Utilizing Carbamothioyl Components

The carbamothioyl group, a key feature of this compound, is a valuable component in the design of chemosensors, particularly for the detection of metal ions. nih.govrsc.orgmdpi.comsemanticscholar.org Fluorescent chemosensors, for example, often consist of a binding site for the analyte, a fluorophore that provides a signal, and a mechanism to communicate between these two components. nih.gov The sulfur and nitrogen atoms of the carbamothioyl moiety can act as effective binding sites for various metal ions.

The development of such sensors often involves analyte-selective chemical reactions that result in a change in the sensor's fluorescence. nih.gov For instance, a diarylethene containing a carbazole (B46965) moiety has been developed as a fluorescent chemosensor for the selective and sensitive detection of Sn²⁺ and Cu²⁺. rsc.org The interaction between the sensor and the metal ions leads to a noticeable change in its fluorescence spectrum, allowing for their detection at micromolar concentrations. rsc.org

Similarly, coumarin-3-carboxamides functionalized with azacrown ethers have been designed as fluorescent sensors for Ca²⁺ and Pb²⁺. mdpi.com The binding of the metal ions to the sensor molecule, which involves the carbonyl groups of the carboxamide, inhibits a photoinduced electron transfer (PET) quenching mechanism, resulting in a significant increase in fluorescence emission. mdpi.com These examples highlight the potential of incorporating the carbamothioyl unit of this compound into sensor design to create selective and sensitive analytical tools.

Biological Mechanisms and Target Interactions

The biological activities of compounds containing thioamide and carbamothioyl functionalities are of significant interest in medicinal chemistry. While specific studies on this compound are limited, research on analogous thiourea and N-acylthiourea derivatives provides insights into their potential biological mechanisms and target interactions.

Enzyme Inhibition Mechanisms

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, with urease being a prominent target. rsc.orgnih.govacs.orgnih.govresearchgate.netnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria. nih.govacs.org

The inhibitory mechanism of thiourea derivatives against urease often involves their interaction with the nickel ions in the enzyme's active site. nih.gov The sulfur atom of the thiourea moiety can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme. Kinetic studies have revealed that these compounds can act as competitive, non-competitive, or mixed-type inhibitors. nih.govacs.org For example, some benzoyl thiourea derivatives have been shown to be mixed-type inhibitors, binding to either the catalytic or allosteric sites of the enzyme. nih.gov

The following table summarizes the urease inhibitory activity of some thiourea derivatives:

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| Thiourea | 18.61 | Competitive | rsc.org |

| 4'-bromo substituted thiourea derivative | 10.65 | Competitive | rsc.org |

| 2,6-dimethyl substituted thiourea derivative | 15.19 | Competitive | rsc.org |

| Benzothiazole derivative | - | Mixed-type | nih.gov |

| N-methyl quinolonyl thiourea derivative | 1.83 | - | nih.gov |

Receptor Binding Studies and Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.commdpi.comnih.gov This methodology is widely employed in drug design to understand the binding interactions between a ligand, such as a thiourea derivative, and a biological target, typically a protein or nucleic acid. biointerfaceresearch.commdpi.comnih.gov

For instance, molecular docking studies have been used to investigate the binding of N-acyl thiourea derivatives to the active site of DNA gyrase B, an enzyme essential for bacterial DNA replication. mdpi.com These studies can predict the formation of stable complexes and identify key interactions, such as hydrogen bonds, that contribute to the binding affinity. mdpi.com Similarly, docking studies have been performed on thiourea derivatives with urease to elucidate their binding modes within the active site. rsc.orgbiointerfaceresearch.com These computational analyses can reveal hydrophobic interactions and hydrogen bonding with amino acid residues in the binding pocket, providing a rationale for the observed inhibitory activity. biointerfaceresearch.com

In silico binding studies have also explored the interaction of acyl thiourea derivatives with DNA, suggesting that these compounds can act as groove binders. nih.gov The binding affinity can be experimentally validated using techniques like UV-visible spectroscopy, where changes in the absorbance spectrum of the compound in the presence of DNA can indicate an interaction. nih.gov

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are a crucial component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govfarmaciajournal.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal activity.

For thiourea derivatives, SAR studies have been conducted to elucidate the structural requirements for their activity as enzyme inhibitors. nih.govnih.gov For example, in the context of influenza virus neuraminidase inhibitors, quantitative structure-activity relationship (QSAR) studies have been performed on thiourea analogs. nih.gov These studies use statistical methods to correlate the physicochemical properties of the compounds with their inhibitory activity, leading to models that can predict the activity of new analogs. nih.gov

SAR studies on thiourea derivatives as urease inhibitors have revealed that substitutions on the phenyl or heterocyclic rings can significantly impact their potency. nih.gov The presence of electron-donating or electron-withdrawing groups, as well as their position on the ring, can modulate the inhibitory activity. nih.gov For example, in a series of N-monoarylacetothioureas, the electronic properties of the substituents on the aryl ring were found to be a key determinant of their urease inhibitory activity. nih.gov

Analytical Chemistry Applications

The determination of thiourea and its derivatives is important in various fields, including environmental monitoring and quality control of commercial products. metrohm.comijates.comscience.govbibliotekanauki.plgoogle.com Several analytical methods have been developed for the quantification of these compounds.

Polarography and cathodic stripping voltammetry (CSV) are electrochemical techniques that can be used for the determination of thiourea in the mg/L and µg/L range, respectively. metrohm.com These methods are based on the formation of insoluble compounds between thiourea and mercury at the electrode surface. metrohm.com

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of thiourea and its derivatives. google.com An HPLC method with a diode array detector has been developed for the simultaneous determination of thiourea and dulcin (B141269) in flavors and fragrances. google.com This method offers good separation, a wide linear range, and is simple, rapid, and cost-effective. google.com

Spectrophotometric methods have also been employed for the analysis of thiourea. A kinetic spectrophotometric method based on the catalytic effect of thiourea on the oxidation of a dye has been used for its determination in fruit juices. science.gov Another photometric titration method involves the oxidative desulfurization of the thiocarbonyl group, with the endpoint detected by a change in absorbance. ijates.com

The following table provides an overview of some analytical methods for thiourea determination:

| Analytical Technique | Analyte | Matrix | Detection Limit | Reference |

| Polarography | Thiourea | - | 0.2 - 2 mg/L | metrohm.com |

| Cathodic Stripping Voltammetry | Thiourea | - | µg/L range | metrohm.com |

| HPLC | Thiourea and Dulcin | Flavors and Fragrances | 0.026 µg/mL (Thiourea) | google.com |

| Kinetic Spectrophotometry | Thiourea | Fruit Juices | 0.008 mg/L | science.gov |

Development of Detection Methodologies

There is currently no available scientific literature describing the development or use of detection methodologies involving this compound. Research into the potential of this compound for analytical sensing, spectroscopic detection, or as a component in biosensors has not been published in accessible scholarly sources. Consequently, no detailed research findings or data tables on its performance in such applications can be provided.

Separation Science Applications

Similarly, the application of this compound in the field of separation science is not documented in existing research. There are no studies indicating its use as a stationary phase in chromatography, a selective agent in extraction processes, or as a component in membrane separations. As a result, there is no data to present regarding its efficiency, selectivity, or any other relevant parameters in separation techniques.

Future Directions and Challenges in 1 Carbamothioyl N Propan 2 Yl Formamide Research

Unexplored Synthetic Avenues and Methodological Innovations

The conventional synthesis of N-acylthioureas typically involves the reaction of an acid chloride with a thiocyanate (B1210189) salt to generate an acyl isothiocyanate intermediate, which subsequently reacts with an amine. nih.govnih.gov For 1-Carbamothioyl-N-(propan-2-yl)formamide, this would involve the reaction of formyl chloride with a thiocyanate salt, followed by the addition of isopropylamine (B41738). Future research could focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

Potential Methodological Innovations:

Catalytic Approaches: The development of catalytic methods, potentially using transition metals or organocatalysts, could offer milder reaction conditions and improved yields compared to traditional stoichiometric approaches. rsc.org

One-Pot Multicomponent Reactions: Designing one-pot syntheses where the starting materials, such as an aldehyde, a sulfur source, and an amine, react in a single step would significantly enhance efficiency by reducing the number of isolation and purification steps.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety for handling potentially hazardous intermediates like isothiocyanates, and allow for facile scalability.

Green Chemistry Approaches: Exploring the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) will be crucial for developing environmentally benign synthetic routes.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Methods | Milder conditions, higher yields, improved selectivity. | Catalyst design and optimization, cost, and recyclability. |

| Multicomponent Reactions | Increased efficiency, reduced waste, and operational simplicity. | Controlling selectivity and suppressing side reactions. |

| Flow Chemistry | Enhanced safety, precise process control, and scalability. | Initial setup cost and potential for clogging. |

| Green Chemistry | Reduced environmental impact and increased sustainability. | Identifying suitable green solvents and reagents. |

Novel Reactivity and Transformation Pathways

The reactivity of the N-acylthiourea scaffold in this compound is a fertile ground for discovering new chemical transformations. The presence of multiple reactive sites—the thioamide, the amide, and the N-H protons—allows for a diverse range of reactions.

A primary area for exploration is the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. N-acylthioureas are known to undergo cyclization reactions to form various five- and six-membered heterocycles, which are prevalent motifs in many biologically active molecules. rsc.org Investigating different cyclization strategies, such as oxidative cyclization, acid- or base-catalyzed cyclization, and transition-metal-catalyzed intramolecular reactions, could lead to the discovery of new heterocyclic systems with unique properties.

Furthermore, the potential of this compound and its derivatives to act as ligands for transition metals or as organocatalysts themselves remains largely unexplored. The sulfur and nitrogen atoms of the thiourea (B124793) moiety can coordinate with metal centers, potentially leading to novel catalysts for various organic transformations. dntb.gov.ua

Advancements in Spectroscopic and Computational Methodologies

A thorough understanding of the structure, conformation, and electronic properties of this compound is fundamental to predicting its reactivity and biological activity. While standard spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are routinely used for the characterization of N-acylthioureas, nih.govmdpi.com future research will benefit from the application of more advanced analytical and computational methods.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, which is especially valuable for more complex derivatives of this compound.

Solid-State NMR: This technique can provide insights into the structure and dynamics of the molecule in the solid state, which can be crucial for understanding its physical properties and polymorphism.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, which can complement experimental data and provide a deeper understanding of the molecule's behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or in the active site of a biological target.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the reactivity of the molecule in complex systems, such as enzymatic reactions.

| Technique | Information Gained | Future Applications |

| 2D NMR | Unambiguous signal assignment, and connectivity. | Characterization of complex derivatives and reaction products. |

| Solid-State NMR | Structure and dynamics in the solid state. | Polymorphism studies and understanding solid-state properties. |

| X-ray Crystallography | Precise 3D structure and intermolecular interactions. | Definitive structural elucidation and crystal engineering. |

| DFT Calculations | Geometry, electronic structure, and spectroscopic properties. | Prediction of reactivity and rational design of new derivatives. |

| MD Simulations | Conformational dynamics and solvation effects. | Understanding behavior in solution and biological systems. |

Interdisciplinary Research Opportunities and Emerging Fields

The versatile nature of the N-acylthiourea scaffold opens up numerous avenues for interdisciplinary research. The known biological activities of related compounds suggest that this compound could be a valuable starting point for drug discovery programs. mdpi.com

Potential Interdisciplinary Applications:

Medicinal Chemistry: The compound and its derivatives could be screened for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The isopropyl group and the formamide (B127407) moiety can be systematically modified to explore structure-activity relationships (SAR).

Chemical Biology: Fluorescently labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes or to identify new drug targets.

Materials Science: The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions makes these compounds interesting candidates for the development of new functional materials, such as sensors, catalysts, and coordination polymers. researchgate.net

Supramolecular Chemistry: The self-assembly properties of this compound, driven by hydrogen bonding and other non-covalent interactions, could be explored for the construction of novel supramolecular architectures.

The primary challenge in the future research of this compound will be to move from the general potential of the N-acylthiourea class to specific, high-impact applications for this particular molecule. This will require a concerted effort from synthetic chemists, analytical scientists, computational chemists, and biologists to fully unlock the scientific promise of this compound.

Q & A

Q. Q1: What are the most reliable synthetic routes for 1-Carbamothioyl-N-(propan-2-yl)formamide, and how do reaction conditions influence yield?

Methodological Answer :

- Thiourea derivative synthesis : Analogous compounds (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) are synthesized via coupling of carbamothioyl isothiocyanates with amines under reflux in ethanol . For this compound, a similar approach using isopropylamine and carbamothioyl chloride in a polar aprotic solvent (e.g., DMF) may be optimal.

- Yield optimization : Temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:chloride) are critical. Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Q2: How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

Methodological Answer :

- FT-IR : Key peaks include:

- C=S stretch : 1240–1267 cm⁻¹ (thiourea moiety) .

- N–H stretch : 3200–3350 cm⁻¹ (secondary amine).

- C=O stretch : 1645–1670 cm⁻¹ (amide carbonyl) .

- NMR :

- ¹H NMR : Isopropyl protons (δ 1.2–1.4 ppm, doublet) and formamide NH (δ 8.0–8.5 ppm, broad singlet).

- ¹³C NMR : C=S (δ 178–180 ppm), C=O (δ 157–160 ppm) .

Advanced Research Questions

Q. Q3: What crystallographic methods resolve structural ambiguities in thiourea-formamide derivatives, and how do intermolecular interactions affect packing?

Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, dihedral angles between aromatic/amide planes (e.g., 52.9° in N-(4′-chlorobiphenyl-2-yl)formamide) reveal steric or electronic effects .

- Intermolecular interactions : Hydrogen bonding (e.g., N–H···O, N–H···S) and π-π stacking stabilize crystal lattices. For example, O–H···N (2.735 Å) and N–H···O (2.910 Å) interactions in Formoterol precursors demonstrate packing trends .

Q. Q4: How do contradictory spectroscopic or crystallographic data arise in formamide-thiourea hybrids, and what validation strategies mitigate errors?

Methodological Answer :

- Contradictions : Discrepancies in C=S bond lengths (theoretical vs. experimental) may arise from dynamic disorder or solvent effects. For instance, C=S bond elongation in solution (FT-IR) vs. solid-state (X-ray) requires cross-validation .

- Validation :

- DSC/TGA : Confirm thermal stability and phase transitions.

- DFT calculations : Compare experimental bond parameters with B3LYP/6-31G(d) optimized geometries .

Q. Q5: What analytical challenges exist in quantifying trace impurities (e.g., N-nitrosamines) in thiourea-formamide derivatives, and how are they addressed?

Methodological Answer :

- Impurity profiling : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect nitroso derivatives (e.g., N-Nitroso Formoterol, m/z 373.4) at ppm levels. Column: C18, mobile phase: 0.1% formic acid/acetonitrile .

- Mitigation : Optimize synthesis under inert atmospheres (N₂/Ar) to prevent nitrosation. Add antioxidants (e.g., BHT) to reaction mixtures .

Data Reproducibility & Experimental Design

Q. Q6: How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer :

- Standardized protocols : Publish detailed synthetic procedures (e.g., solvent purity, exact molar ratios) and spectral acquisition parameters (e.g., NMR solvent, temperature).

- Cross-lab validation : Share raw crystallographic data (CIF files) via repositories like Cambridge Structural Database. For example, SHELX-refined structures (e.g., CCDC 1234567) enable independent validation .

Q. Q7: What in silico tools predict the biological activity or toxicity of this compound, and how are these models validated?

Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and acute toxicity. Validate predictions with in vitro assays (e.g., HepG2 cell viability) .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., enzymes with thiourea-binding sites). Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.